4-Acetylphenyl 2-chlorobenzoate
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Overview
Description
4-Acetylphenyl 2-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to a phenyl ring and a chlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl 2-chlorobenzoate can be achieved through several methods. One common approach involves the esterification of 4-acetylphenol with 2-chlorobenzoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.
Another method involves the use of benzoyl chloride and phenol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the benzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 4-Acetylbenzoic acid.
Reduction: 4-Hydroxyphenyl 2-chlorobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Acetylphenyl 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of various intermediates. The chlorobenzoate moiety can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl 4-chlorobenzoate
- 4-Acetylphenyl 3-chlorobenzoate
- 4-Acetylphenyl 2-bromobenzoate
Uniqueness
Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable subject of study in various research fields .
Properties
IUPAC Name |
(4-acetylphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)11-6-8-12(9-7-11)19-15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIQHPRBBZQHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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